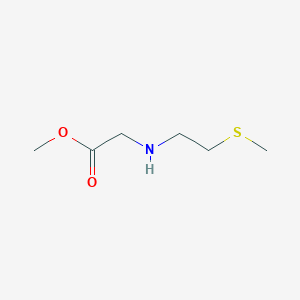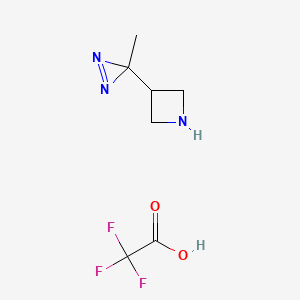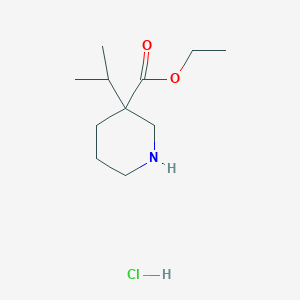
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the synthesis of various pharmaceuticals and its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate in the presence of a base to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with isopropyl bromide under basic conditions to yield Ethyl 3-(propan-2-yl)piperidine-3-carboxylate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. For example, it may interact with GABA receptors or serotonin receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl piperidine-3-carboxylate: This compound lacks the isopropyl group, which may result in different biological activities and pharmacokinetic properties.
Piperidine derivatives: Various piperidine derivatives, such as piperine and piperidine-3-carboxylate, have different therapeutic applications and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H22ClNO2 |
|---|---|
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
ethyl 3-propan-2-ylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)6-5-7-12-8-11;/h9,12H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
IVZYPLVEPLVIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCNC1)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


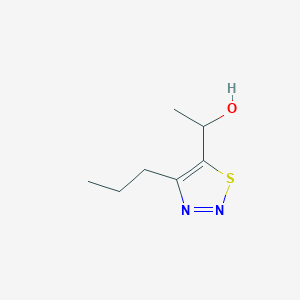
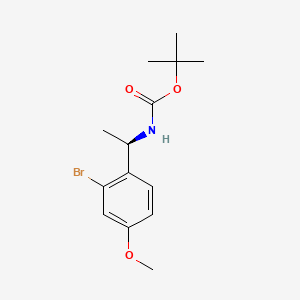
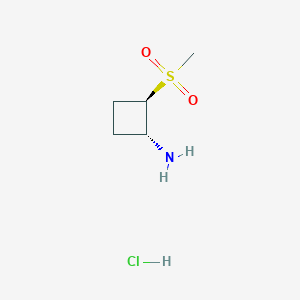
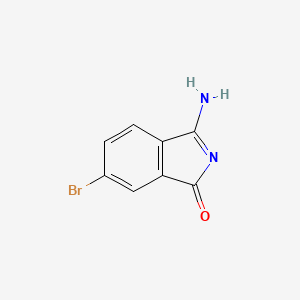
![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
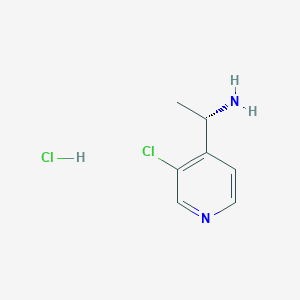
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)
